molecular formula C8H6S2 B186561 3,3'-Bithiophene CAS No. 3172-56-3

3,3'-Bithiophene

Cat. No. B186561
Key on ui cas rn: 3172-56-3
M. Wt: 166.3 g/mol
InChI Key: IAAQEGBHNXAHBF-UHFFFAOYSA-N
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Patent
US09238665B2

Procedure details

Into a glass reaction vessel equipped with a cooling apparatus were added 0.015 mmol of bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II), 1.5 mmol of 3-bromothiophene, 2.25 mmol of 3-thiopheneboronic acid, 3.0 mmol of potassium phosphate and 4 mL of n-butanol. The resultant mixture was stirred with heating at 100° C. for 4 hours. The resultant reaction mixture was cooled down to room temperature, 20 mL of water was added, and the mixture was extracted with 20 mL of diethyl ether twice. The resultant organic layers were mixed, and dried over anhydrous magnesium sulfate, then, filtrated, to obtain a solution. This solution was concentrated, and purified by silica gel column chromatography, to obtain 3-(3-thienyl)-thiophene with a yield of 98%.
[Compound]
Name
bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II)
Quantity
0.015 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
2.25 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[S:7]1[CH:11]=[CH:10][C:9](B(O)O)=[CH:8]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(O)CCC>O>[S:4]1[CH:5]=[CH:6][C:2]([C:9]2[CH:10]=[CH:11][S:7][CH:8]=2)=[CH:3]1 |f:2.3.4.5|

Inputs

Step One
Name
bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II)
Quantity
0.015 mmol
Type
reactant
Smiles
Name
Quantity
1.5 mmol
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
2.25 mmol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Name
potassium phosphate
Quantity
3 mmol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a cooling apparatus
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 20 mL of diethyl ether twice
ADDITION
Type
ADDITION
Details
The resultant organic layers were mixed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to obtain a solution
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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